molecular formula C12H9N5OS2 B269902 N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide

N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide

Cat. No. B269902
M. Wt: 303.4 g/mol
InChI Key: FSTPCHSICGFMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide is not fully understood. However, it has been shown to interact with ROS and other reactive species, leading to the production of fluorescent signals. It has also been shown to induce cell death in cancer cells when activated by light in photodynamic therapy.
Biochemical and Physiological Effects
N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential cancer treatment. It has also been shown to have antioxidant properties, which could make it useful in the treatment of diseases associated with oxidative stress. In addition, it has been shown to be non-toxic to normal cells, making it a promising tool for research.

Advantages and Limitations for Lab Experiments

The advantages of using N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide in lab experiments include its high yield in synthesis, its potential as a fluorescent probe for the detection of ROS, and its potential as a photosensitizer in photodynamic therapy. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

For research on N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide include further studies on its mechanism of action, its potential as a cancer treatment, and its potential applications in the treatment of diseases associated with oxidative stress. In addition, further research is needed to explore its potential as a fluorescent probe for the detection of ROS and its potential as a photosensitizer in photodynamic therapy.
Conclusion
N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide is a valuable tool for scientific research due to its potential applications in a range of fields. Its synthesis method is straightforward, and it has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand its potential applications, but it has the potential to be a valuable tool in the fight against cancer and other diseases.

Synthesis Methods

The synthesis of N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide involves the reaction of 2-aminopyrimidine-4-thiol with 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide in the presence of a base such as potassium carbonate. The reaction yields N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide as a white solid with a high yield.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide has been used in a range of scientific research applications. It has been shown to have potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and have been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a drug and kill cancer cells.

properties

Product Name

N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide

Molecular Formula

C12H9N5OS2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C12H9N5OS2/c18-10(7-19-12-13-5-2-6-14-12)15-8-3-1-4-9-11(8)17-20-16-9/h1-6H,7H2,(H,15,18)

InChI Key

FSTPCHSICGFMDX-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC=CC=N3

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC=CC=N3

Origin of Product

United States

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